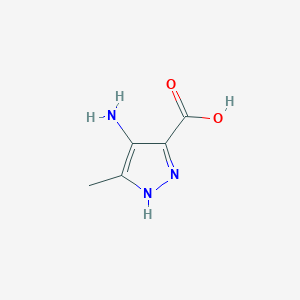

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 517932. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-5-methyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-3(6)4(5(9)10)8-7-2/h6H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMPVHVKBHXODP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325777 | |

| Record name | 4-Amino-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94993-81-4 | |

| Record name | 4-Amino-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 94993-81-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound with potential applications in pharmaceutical research and development. Its pyrazole core is a key structural motif found in numerous biologically active molecules. This technical guide provides an in-depth overview of its properties, a plausible synthetic route with detailed experimental protocols, and an exploration of its potential biological activity as a kinase inhibitor, particularly in the context of cancer therapeutics.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 94993-81-4 | N/A |

| Molecular Formula | C₅H₇N₃O₂ | N/A |

| Molecular Weight | 141.13 g/mol | N/A |

| Appearance | Off-white to beige powder | [1] |

| Melting Point | 229-233 °C | [1] |

| Solubility | Slightly soluble in water; soluble in DMSO and methanol | [1] |

| Purity | >98% | [1] |

| Storage | Store in a cool, dry place away from light and moisture. Recommended storage at 2-8°C in a sealed, dry, and dark environment. | [1][2] |

Synthesis and Experimental Protocols

Experimental Workflow: Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-cyano-3-methylcrotonate (1 equivalent) in absolute ethanol.

-

To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

The crude product, ethyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate, may precipitate upon cooling or after partial solvent removal.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Hydrolysis to this compound

Protocol:

-

Suspend the crude ethyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in a solution of sodium hydroxide (2-3 equivalents) in a mixture of water and ethanol.

-

Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and carefully acidify with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 4-5.

-

The product, this compound, should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water to remove any inorganic salts, and then with a small amount of cold ethanol.

-

Dry the final product under vacuum.

Purification and Characterization

The final product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Characterization Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Potential Biological Activity and Signaling Pathways

The pyrazole scaffold is a common feature in many compounds that exhibit inhibitory activity against various protein kinases.[3] Specifically, derivatives of 1H-pyrazole-3-carboxamide have been identified as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are key targets in the treatment of Acute Myeloid Leukemia (AML).[4] Given the structural similarities, it is plausible that this compound could act as a scaffold for the development of such kinase inhibitors.

Hypothesized Mechanism of Action: FLT3 Signaling Pathway Inhibition

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in FLT3 can lead to its constitutive activation, a common driver in AML. Inhibition of the FLT3 signaling pathway is a validated therapeutic strategy.

Caption: Hypothesized inhibition of the FLT3 signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To validate the hypothesis that this compound inhibits FLT3 or CDK activity, an in vitro kinase assay can be performed.

Protocol:

-

Reagents and Materials:

-

Recombinant human FLT3 or CDK protein.

-

Specific substrate peptide for the kinase.

-

ATP (Adenosine triphosphate).

-

This compound (test compound).

-

A known kinase inhibitor as a positive control (e.g., Staurosporine).

-

Assay buffer.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well plates.

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the assay buffer, the kinase, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the inhibition data against the compound concentration.

-

Safety Information

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

| Hazard Information | Precautionary Measures |

| Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection). |

| Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | |

| Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up). | |

| Disposal: P501 (Dispose of contents/container to an approved waste disposal plant). |

Conclusion

This compound is a compound of interest for medicinal chemistry and drug discovery, particularly as a potential scaffold for the development of kinase inhibitors. This guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic pathway, and a scientifically grounded hypothesis for its biological mechanism of action. Further experimental validation is necessary to confirm the proposed synthesis and biological activity. Researchers are encouraged to use the provided protocols as a starting point for their investigations into this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | C6H9N3O2 | CID 4715109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

An In-depth Technical Guide to the Synthesis of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the necessary starting materials, experimental protocols, and quantitative data associated with a four-step synthesis, beginning with the formation of the pyrazole core and concluding with the target molecule.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a four-step sequence. This strategy involves the initial construction of the pyrazole ring system, followed by functional group manipulations to introduce the desired amino and carboxylic acid moieties.

The logical workflow for this synthesis is outlined below:

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid IUPAC name and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a prominent scaffold in medicinal chemistry.[1][2] Derivatives of aminopyrazoles are known to exhibit a wide range of biological activities, including but not limited to, anti-inflammatory, anticancer, and antiviral properties.[1][3] This technical guide provides a comprehensive overview of the IUPAC name, structure, physicochemical properties, and available information on the synthesis and biological significance of this compound (CAS No: 94993-81-4).

IUPAC Name and Chemical Structure

The correct IUPAC name for the compound with the CAS number 94993-81-4 is This compound .[4]

Structure:

References

- 1. researchgate.net [researchgate.net]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]

Spectroscopic Profile of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

This guide provides an in-depth analysis of the expected spectroscopic data for 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a predicted spectroscopic profile based on data from structurally analogous compounds and established principles of NMR, IR, and Mass Spectrometry.[1][2] The information is intended to aid researchers and scientists in the structural elucidation, characterization, and purity assessment of this pyrazole derivative.[3][4]

Predicted Spectroscopic Data

The following sections summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

NMR spectra are predicted based on the functional groups and substitution pattern of the pyrazole ring. Chemical shifts are highly dependent on the solvent, concentration, and temperature.[5][6][7] DMSO-d₆ is a recommended solvent due to its ability to dissolve the polar carboxylic acid and amine groups, allowing for the observation of exchangeable protons.

Table 1: Predicted ¹H NMR Data for this compound Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

|---|---|---|---|---|

| ~12.5 | Broad Singlet | 1H | -COOH | Chemical shift is concentration-dependent; may exchange with D₂O.[8] |

| ~11.8 | Broad Singlet | 1H | Pyrazole N-H | Tautomeric proton; position can vary and may be broad. |

| ~4.9 | Broad Singlet | 2H | -NH₂ | Amine protons; may exchange with D₂O. |

| ~2.1 | Singlet | 3H | -CH₃ | Methyl group attached to the pyrazole ring. |

Table 2: Predicted ¹³C NMR Data for this compound Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Carbon Atom | Notes |

|---|---|---|

| ~165 | C=O (Carboxylic Acid) | Carbonyl carbon, typically in the 165-185 ppm range for carboxylic acids.[8] |

| ~150 | C3 (C-CH₃) | Pyrazole ring carbon attached to the methyl group. |

| ~145 | C5 (C-COOH) | Pyrazole ring carbon attached to the carboxylic acid. |

| ~138 | C4 (C-NH₂) | Pyrazole ring carbon attached to the amino group. |

| ~11 | -CH₃ | Methyl carbon. |

The IR spectrum is expected to be characterized by the distinct vibrational modes of the carboxylic acid, amine, and pyrazole functional groups.[9] The O-H stretch of the carboxylic acid is typically very broad due to hydrogen bonding.[8][10][11]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Strong, Very Broad |

| 3400 - 3300 | N-H Stretch | Primary Amine | Medium (two bands) |

| ~1700 | C=O Stretch | Carboxylic Acid | Strong, Sharp |

| 1640 - 1550 | N-H Bend | Primary Amine | Medium |

| 1600 - 1450 | C=N, C=C Stretch | Pyrazole Ring | Medium to Strong |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Medium |

Mass spectrometry data is predicted for a soft ionization technique such as Electrospray Ionization (ESI), which is well-suited for polar, non-volatile compounds and typically yields a prominent molecular ion or pseudomolecular ion peak.[12]

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Ion | Notes |

|---|---|---|

| 156.06 | [M+H]⁺ | Pseudomolecular ion in positive ESI mode. (Exact Mass: 155.05) |

| 154.05 | [M-H]⁻ | Pseudomolecular ion in negative ESI mode. |

| 138.05 | [M-H₂O+H]⁺ | Fragment resulting from the loss of water. |

| 111.06 | [M-COOH+H]⁺ | Fragment resulting from the loss of the carboxyl group. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

-

Sample Preparation : Accurately weigh 5-10 mg of this compound.

-

Dissolution : Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) within a 5 mm NMR tube.[13] Ensure complete dissolution, using gentle warming or vortexing if necessary.

-

Internal Standard : Tetramethylsilane (TMS) is often included in the solvent by the manufacturer and used as a reference for chemical shifts (δ = 0.00 ppm).[5]

-

Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled pulse sequence is standard.[14]

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Sample Preparation : For a solid sample, the KBr pellet method is common.[15] Mix approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grinding : Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectral Collection : Record the spectrum, typically in the range of 4000-400 cm⁻¹, and collect a background spectrum of a blank KBr pellet for automatic subtraction.

-

Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Ionization Method : Utilize Electrospray Ionization (ESI), a soft ionization technique suitable for polar molecules that minimizes fragmentation and preserves the molecular ion.[12] Atmospheric Pressure Chemical Ionization (APCI) is another viable option.[16][17]

-

Analysis Mode : The analysis can be run in both positive ion mode to detect protonated molecules ([M+H]⁺) and negative ion mode to detect deprotonated molecules ([M-H]⁻).[18]

-

Mass Analyzer : Introduce the ionized sample into a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

-

Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu) to observe the molecular ion and key fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. visnav.in [visnav.in]

- 4. jocpr.com [jocpr.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. chem.washington.edu [chem.washington.edu]

- 7. ckgas.com [ckgas.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. echemi.com [echemi.com]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. 4-Pyrazolecarboxylic acid, 5-amino-, methyl ester [webbook.nist.gov]

- 16. engineering.purdue.edu [engineering.purdue.edu]

- 17. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 18. New suitable deprotonating matrices for the analysis of carboxylic acids and some acidic compounds by matrix-assisted laser desorption/ionization mass spectrometry in negative ion mode - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 4-Amino-1H-pyrazole-5-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs. Among its vast chemical space, derivatives of 4-amino-1H-pyrazole-5-carboxylic acid have emerged as a class of compounds with significant and diverse biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising therapeutic agents, with a focus on their anticancer and antimicrobial properties.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of 4-amino-1H-pyrazole-5-carboxylic acid have demonstrated potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of critical enzymes in cancer cell proliferation and survival, such as Fibroblast Growth Factor Receptors (FGFRs) and Carbonic Anhydrases (CAs).

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative 4-amino-1H-pyrazole-5-carboxylic acid derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

| Compound ID | Cancer Cell Line | Target/Pathway | IC50 (µM) | Reference |

| Compound 10h | NCI-H520 (Lung) | Pan-FGFR | 0.019 | |

| SNU-16 (Gastric) | Pan-FGFR | 0.059 | ||

| KATO III (Gastric) | Pan-FGFR | 0.073 | ||

| Compound 15 | MV4-11 (Leukemia) | CDK2 | 0.127 | |

| OVCAR5 (Ovarian) | CDK2 | 0.150 | ||

| Compound 7j | MCF-7 (Breast) | Not Specified | 16.36 | |

| Compound 4 | MDA-MB-231 (Breast) | Not Specified | 6.36 | |

| Compound 5 | MDA-MB-231 (Breast) | Not Specified | 5.90 | |

| Compound 36 | B16F10 (Melanoma) | Not Specified | 6.75 | |

| Compound 43 | B16F10 (Melanoma) | Not Specified | 6.73 |

Signaling Pathways and Mechanisms of Action

Fibroblast Growth Factor Receptor (FGFR) Inhibition:

Several 5-amino-1H-pyrazole-4-carboxamide derivatives have been identified as potent pan-FGFR covalent inhibitors. The aberrant activation of FGFR signaling is a critical driver in various cancers. These pyrazole derivatives irreversibly bind to FGFR, inhibiting its downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.

Carbonic Anhydrase (CA) Inhibition:

Certain 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives have shown potent inhibitory activity against tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII. These enzymes play a crucial role in maintaining the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis. By inhibiting these CAs, the pyrazole derivatives can disrupt the pH balance of the tumor microenvironment, leading to cancer cell death.

Antimicrobial Activity

In an era of rising antimicrobial resistance, the discovery of new antibacterial and antifungal agents is paramount. 4-Amino-1H-pyrazole-5-carboxylic acid derivatives have demonstrated promising activity against a variety of pathogenic microorganisms.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected pyrazole derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that prevents visible growth of a microorganism).

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 21a | Aspergillus niger | 2.9 - 7.8 | |

| Bacillus subtilis | 62.5 - 125 | ||

| Klebsiella pneumoniae | 62.5 - 125 | ||

| Compound 5a | Staphylococcus aureus | 0.25 | |

| Escherichia coli | 0.25 | ||

| Compound 9a | Escherichia coli | 0.125 | |

| Compound 10a | Escherichia coli | 0.125 | |

| Compound 5c | Klebsiella pneumoniae | 6.25 | |

| Listeria monocytogenes | 50 |

Experimental Protocols

Synthesis of 4-Amino-1H-pyrazole-5-carboxylic Acid Derivatives

A general and versatile method for the synthesis of the 4-amino-1H-pyrazole-5-carboxylic acid core involves a multi-step process, often starting from commercially available materials. The following workflow outlines a typical synthetic route.

Detailed Protocol for Amide Coupling:

-

Acid Chloride Formation: To a solution of 4-amino-1H-pyrazole-5-carboxylic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride (1.5-2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C. The reaction mixture is stirred at room temperature until the evolution of gas ceases and a clear solution is obtained. The solvent is removed under reduced pressure to yield the crude acid chloride.

-

Amide Formation: The crude acid chloride is dissolved in an anhydrous solvent and cooled to 0 °C. A solution of the desired amine (1.1 equivalents) and a base (e.g., triethylamine, 2 equivalents) in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the pyrazole derivatives and incubated for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Compound Dilutions: Serial two-fold dilutions of the pyrazole derivatives are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Derivatives of 4-amino-1H-pyrazole-5-carboxylic acid represent a versatile and highly promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in inhibiting cancer cell proliferation and combating microbial growth, coupled with their synthetic tractability, positions them as a focal point for future drug discovery and development efforts. Further optimization of their structure-activity relationships and in-depth investigation into their mechanisms of action will undoubtedly unlock their full therapeutic potential.

An In-depth Technical Guide on the Solubility of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound is not publicly available. This document, therefore, provides a qualitative assessment of its expected solubility based on its chemical structure and the known properties of similar compounds. Furthermore, a detailed, generalized experimental protocol for determining solubility is presented, along with a logical workflow to guide researchers in characterizing this and similar molecules.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrazole ring substituted with an amino group, a methyl group, and a carboxylic acid group. Its chemical structure suggests a molecule with both polar and potential non-polar characteristics, which will influence its solubility in various organic solvents. The presence of the amino and carboxylic acid groups allows for hydrogen bonding and acid-base interactions, while the pyrazole ring and methyl group contribute to its overall size and potential for van der Waals interactions.

Qualitative Solubility Assessment

In the absence of specific experimental data, a qualitative prediction of solubility can be made by analyzing the compound's functional groups and comparing it to related structures.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid and amino groups are capable of hydrogen bonding with protic solvents. Therefore, this compound is expected to exhibit moderate to good solubility in polar protic solvents like lower alcohols.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The polar nature of the molecule, arising from the pyrazole ring and the amino and carboxylic acid functional groups, suggests that it will be soluble in polar aprotic solvents which can engage in dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the high polarity imparted by the amino and carboxylic acid groups, the compound is expected to have very low solubility in non-polar solvents.

This qualitative assessment is based on the general principle of "like dissolves like".

Quantitative Solubility Data

A thorough search of available scientific literature and chemical databases did not yield any specific quantitative solubility data for this compound in any organic solvents. The table below is therefore presented as a template for researchers to populate once experimental data has been acquired.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| e.g., Methanol | 25 | Data Not Available | Data Not Available | e.g., Isothermal Saturation |

| e.g., Ethanol | 25 | Data Not Available | Data Not Available | e.g., Isothermal Saturation |

| e.g., Acetone | 25 | Data Not Available | Data Not Available | e.g., Isothermal Saturation |

| e.g., Acetonitrile | 25 | Data Not Available | Data Not Available | e.g., Isothermal Saturation |

| e.g., Dichloromethane | 25 | Data Not Available | Data Not Available | e.g., Isothermal Saturation |

| e.g., Toluene | 25 | Data Not Available | Data Not Available | e.g., Isothermal Saturation |

| e.g., Hexane | 25 | Data Not Available | Data Not Available | e.g., Isothermal Saturation |

Caption: Template for Quantitative Solubility Data of this compound.

Generalized Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid compound in an organic solvent using the isothermal saturation method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle for a specified time (e.g., 2 hours) at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of the compound to quantify the concentration in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships governing the solubility of a compound like this compound.

Caption: Experimental workflow for determining solubility.

Caption: Factors influencing the solubility of the target compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a foundational understanding for researchers. The qualitative assessment suggests that the compound is likely to be soluble in polar organic solvents. The provided generalized experimental protocol and workflows offer a robust framework for determining the precise solubility of this compound, which is a critical parameter for its application in research and drug development. It is recommended that experimental determination of solubility be carried out to populate the provided data table and facilitate further research.

The Enduring Legacy of the Pyrazole Scaffold: A Technical Guide to its Discovery and Impact on Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its journey from a laboratory curiosity in the late 19th century to a privileged scaffold in a multitude of blockbuster drugs is a testament to its remarkable chemical versatility and profound pharmacological significance. This technical guide provides an in-depth exploration of the discovery and history of pyrazole-based compounds, detailing the seminal synthetic methodologies, the evolution of their therapeutic applications, and the intricate mechanisms of action of key drugs that have emerged from this remarkable chemical class. Through a comprehensive presentation of experimental protocols, quantitative data, and visual workflows, this guide aims to equip researchers and drug development professionals with a thorough understanding of the enduring legacy and future potential of pyrazole-based therapeutics.

The Genesis of a Scaffold: The Discovery of Pyrazole

The story of pyrazole begins in 1883 with the German chemist Ludwig Knorr. While attempting to synthesize quinoline derivatives, Knorr serendipitously discovered a new class of compounds through the condensation of ethyl acetoacetate with phenylhydrazine.[1][2][3] This reaction, now famously known as the Knorr pyrazole synthesis , did not yield the expected six-membered ring but instead a five-membered heterocycle, a pyrazolone.[1][2][3] This initial discovery paved the way for the exploration of a new family of compounds with unique properties. A few years later, in 1889, Edward Buchner accomplished the first synthesis of the parent pyrazole ring itself, further solidifying the foundation of pyrazole chemistry.[4]

The Knorr synthesis remains a fundamental and widely utilized method for the preparation of pyrazoles and pyrazolones due to its simplicity and the ready availability of starting materials.[5][6] The reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[5][6]

The Knorr Pyrazole Synthesis: A Logical Workflow

The Knorr pyrazole synthesis follows a logical progression from starting materials to the final pyrazole product. The following diagram illustrates the general workflow of this pivotal reaction.

From Antipyretic to Blockbuster: A Historical Timeline of Pyrazole-Based Drugs

The initial pyrazolone synthesized by Knorr, later named Antipyrine (phenazone), quickly found its application as one of the first synthetic analgesics and antipyretics, marking the dawn of pyrazole-based medicinal chemistry.[7][8][9] Since then, the pyrazole scaffold has been incorporated into a diverse array of therapeutic agents, each with its own unique story of discovery and development.

Antipyrine (Phenazone): The Progenitor

-

Discovery: Synthesized in 1883 by Ludwig Knorr, Antipyrine was one of the earliest synthetic drugs to be commercialized.[7][8][9] Its discovery demonstrated the potential of synthetic chemistry to produce effective therapeutic agents.

-

Mechanism of Action: Antipyrine exhibits analgesic and antipyretic properties primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of pain and fever.[9][10]

-

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (a precursor to Antipyrine)

-

Procedure:

-

In a reaction vessel, combine phenylhydrazine (1.0 equivalent) and ethyl acetoacetate (1.0 equivalent). The reaction is exothermic and should be controlled.[11][12]

-

Heat the mixture, for example, under reflux, for approximately one hour to facilitate the condensation and cyclization reaction.[11][12]

-

Cool the resulting oily product in an ice bath to induce solidification.

-

Add a small amount of a suitable solvent, such as diethyl ether, and stir to promote the precipitation of the crude product.

-

Collect the solid by filtration and recrystallize from a suitable solvent like ethanol to obtain the purified 1-phenyl-3-methyl-5-pyrazolone.[11][12]

-

-

Subsequent Methylation: To obtain Antipyrine, the synthesized pyrazolone undergoes methylation, typically using a methylating agent like dimethyl sulfate.[11][12]

Celecoxib (Celebrex®): A Paradigm of Rational Drug Design

-

Discovery: In the early 1990s, the discovery of two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2, revolutionized the understanding of inflammation and the side effects of nonsteroidal anti-inflammatory drugs (NSAIDs). A team at G.D. Searle, led by John Talley, rationally designed a selective COX-2 inhibitor to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[13][14] This effort led to the discovery of Celecoxib, which was approved by the FDA in 1998.[13]

-

Mechanism of Action: Celecoxib selectively inhibits the COX-2 enzyme, which is primarily responsible for the production of prostaglandins at sites of inflammation.[14] By sparing the COX-1 isoform, which is involved in maintaining the integrity of the stomach lining, Celecoxib reduces the risk of gastrointestinal ulcers.[14]

-

Experimental Protocol: Synthesis of Celecoxib

-

Key Intermediates: 4-methylacetophenone, ethyl trifluoroacetate, and 4-sulfonamidophenylhydrazine hydrochloride.[15][16]

-

Procedure (Illustrative):

-

Claisen Condensation: 4-methylacetophenone is reacted with ethyl trifluoroacetate in the presence of a strong base (e.g., sodium hydride) in an aprotic solvent like toluene to form 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[15]

-

Cyclization (Knorr Synthesis): The resulting diketone is then reacted with 4-sulfonamidophenylhydrazine hydrochloride in a suitable solvent such as ethanol under reflux to yield Celecoxib.[16]

-

Purification: The crude product is purified by recrystallization.

-

-

-

Quantitative Data: In Vitro COX Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 15 | 0.04 | 375 |

| SC-558 | >1900 | 0.0053 | >358,490 |

| Phenylbutazone | Varies (non-selective) | Varies (non-selective) | ~1 |

Data sourced from various in vitro assays.[2] A higher selectivity index indicates greater selectivity for COX-2.

Sildenafil (Viagra®): A Serendipitous Discovery

-

Discovery: The story of Sildenafil is a classic example of serendipity in drug discovery. In the late 1980s and early 1990s, researchers at Pfizer were developing a pyrazolopyrimidinone compound, UK-92,480 (later named Sildenafil), as a potential treatment for hypertension and angina.[17][18] During clinical trials, the drug showed limited efficacy for its intended cardiovascular indications but produced an unexpected and consistent side effect in male volunteers: penile erections.[17][18] Recognizing the unmet medical need for a convenient oral treatment for erectile dysfunction, Pfizer pivoted its development program, leading to the FDA approval of Viagra® in 1998.[17][18]

-

Mechanism of Action: Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme found predominantly in the corpus cavernosum of the penis.[13] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation and vasodilation. By inhibiting PDE5, Sildenafil increases the levels of cGMP, leading to enhanced blood flow to the penis and facilitating an erection in the presence of sexual stimulation.[13]

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Pyrazole-Based Heterotricycles for Drug Discovery - ChemistryViews [chemistryviews.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Edaravone - Wikipedia [en.wikipedia.org]

- 6. Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. air.unimi.it [air.unimi.it]

- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. brainly.in [brainly.in]

- 13. Shionogi Expands Rare Disease Presence with Planned Acquisition of Global Rights to Tanabe Pharma Corporation’s RADICAVA ORS® (edaravone) and IV RADICAVA| 塩野義製薬 [shionogi.com]

- 14. biospace.com [biospace.com]

- 15. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]

- 16. researchgate.net [researchgate.net]

- 17. newdrugapprovals.org [newdrugapprovals.org]

- 18. books.rsc.org [books.rsc.org]

A Technical Guide to the Theoretical Properties and Computational Modeling of Aminopyrazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Their inherent structural features, including hydrogen bond donors and acceptors, and a rigid heterocyclic core, make them ideal candidates for targeting various enzymes and receptors. This technical guide provides an in-depth exploration of the theoretical properties of the aminopyrazole carboxylic acid core and the application of computational modeling in the design and development of novel therapeutics based on this versatile framework.

Theoretical Properties of the Aminopyrazole Carboxylic Acid Scaffold

The fundamental characteristics of the aminopyrazole carboxylic acid molecule, particularly 3-amino-1H-pyrazole-5-carboxylic acid, have been investigated through quantum chemical methods, primarily Density Functional Theory (DFT). These studies provide crucial insights into the molecule's geometry, electronic properties, and reactivity, which are essential for understanding its interactions with biological targets.

Molecular Geometry

DFT-based geometry optimization reveals that the 3-(2-furyl)-1H-pyrazole-5-carboxylic acid molecule, a related derivative, adopts a planar conformation where all constituent atoms lie within the same geometrical plane.[1][2] This planarity is a key feature of the pyrazole ring system and contributes to its aromatic character and ability to participate in π-stacking interactions with biological macromolecules.

Electronic Properties

The electronic nature of the aminopyrazole carboxylic acid scaffold is a primary determinant of its chemical behavior and biological activity. Key electronic properties include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[3][4] For the 3-(2-furyl)-1H-pyrazole-5-carboxylic acid molecule, the calculated HOMO-LUMO energy gap is approximately 4.458 eV, indicating high electronic stability.[1] The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. In pyrazole derivatives, the HOMO is often localized on the pyrazole and hydrazone functions, while the LUMO can be distributed across other parts of the molecule, such as substituent rings.[3]

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.[5][6] These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are critical for ligand-receptor binding.[5][7] For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the MEP analysis shows pronounced negative potential around the oxygen atoms of the carboxylic acid group, identifying them as likely hydrogen bond acceptors and sites for electrophilic attack.[1]

Computational Modeling of Aminopyrazole Carboxylic Acid Derivatives

Computational modeling has become an indispensable tool in the rational design of drugs based on the aminopyrazole carboxylic acid scaffold. A variety of techniques are employed to predict the biological activity, binding modes, and pharmacokinetic properties of these compounds.

Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor.[8][9] This technique is instrumental in identifying potential biological targets and understanding the key interactions that drive binding affinity. For pyrazole derivatives, docking studies have been successfully used to predict their binding modes within the active sites of various kinases, such as VEGFR-2, Aurora A, and CDK2.[8]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time.[10][11] These simulations can reveal important information about the stability of the ligand-protein complex, the role of solvent molecules, and conformational changes that may occur upon binding. The CHARMM and AMBER force fields are commonly used for simulating protein-ligand complexes involving pyrazole derivatives.[11][12][13]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[14][15] These models can then be used to predict the activity of novel, unsynthesized compounds. For pyrazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to guide the design of more potent inhibitors.[11]

Data Presentation

The following tables summarize key quantitative data related to the theoretical and computational analysis of aminopyrazole carboxylic acid derivatives.

| Property | Value | Method | Reference |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | |||

| HOMO Energy | - | DFT/B3LYP/6-31G(d) | [1] |

| LUMO Energy | - | DFT/B3LYP/6-31G(d) | [1] |

| HOMO-LUMO Gap | ~4.458 eV | DFT/B3LYP/6-31G(d) | [1] |

| Substituted Pyrazolone Derivatives | |||

| HOMO-LUMO Gap | Varies with substitution | DFT-B3LYP-6-311 | [16] |

| Pyrazole-Hydrazone Derivatives | |||

| HOMO-LUMO Gap | 4.38 - 5.75 eV | DFT | [3] |

| Table 1: Theoretical Electronic Properties of Aminopyrazole Carboxylic Acid Derivatives. |

| Target Kinase | Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| RET Kinase | Compound 25 (pyrazole derivative) | -7.14 | Ala807 | [17] |

| VEGFR-2 | 1b (pyrazole derivative) | -10.09 | - | [8] |

| Aurora A | 1d (pyrazole derivative) | -8.57 | - | [8] |

| CDK2 | 2b (pyrazole derivative) | -10.35 | - | [8] |

| Table 2: Molecular Docking Results for Pyrazole Derivatives. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of aminopyrazole carboxylic acid derivatives.

Synthesis of 3-Amino-1H-pyrazole-5-carboxylic Acid

A common route for the synthesis of 3(5)-aminopyrazoles involves the condensation of a hydrazine with a 1,3-dielectrophilic compound where one of the electrophilic functional groups is a nitrile.[18]

Procedure:

-

Preparation of the β-keto ester: A Masamune-Claisen type condensation can be used to prepare the necessary β-keto ester starting from N-Boc-β-alanine.[19]

-

Cyclization with hydrazine: The β-keto ester is then treated with a hydrazine derivative (e.g., hydrazine hydrate) in a suitable solvent such as methanol and refluxed. This reaction leads to the formation of the pyrazole ring.[19]

-

Deprotection: If protecting groups such as Boc are used, they are subsequently removed, typically under acidic conditions (e.g., with HCl-EtOAc), to yield the final 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole.[19]

In Vitro Kinase Inhibition Assay

Biochemical in vitro kinase assays are essential for determining the inhibitory potency of compounds against their target kinases. The LanthaScreen™ TR-FRET platform is a widely used method.[8]

Materials:

-

Kinase enzyme (e.g., FGFR, JAK)

-

Fluorescein-labeled substrate peptide

-

ATP

-

Test inhibitor (aminopyrazole carboxylic acid derivative)

-

Kinase buffer

-

Detection antibody

-

384-well plate

Procedure:

-

Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute this series in the kinase buffer to achieve the final desired concentrations.[8]

-

Kinase Reaction:

-

Add the diluted inhibitor to the wells of the 384-well plate. Include controls with no inhibitor (DMSO vehicle) and no enzyme.

-

Add the kinase enzyme to all wells except the "no enzyme" control.

-

Incubate briefly to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding a mixture of the substrate and ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).[8]

-

-

Detection:

-

Stop the reaction by adding a detection solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

-

Incubate to allow for antibody binding.

-

Read the plate on a TR-FRET compatible plate reader.

-

-

Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each inhibitor concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

A representative workflow for computational and experimental drug design.

Inhibition of the FGFR signaling pathway by an aminopyrazole carboxylic acid derivative.

Inhibition of the JAK-STAT signaling pathway by an aminopyrazole carboxylic acid derivative.

References

- 1. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Application of Electrostatic Potential Map in Acidity Estimation - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 11. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AMBER parameter database (Bryce Group: Computational Biophysics and Drug Design - University of Manchester) [amber.manchester.ac.uk]

- 14. 3-Aminopyrazole-4-carboxylic acid - Safety Data Sheet [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. arkat-usa.org [arkat-usa.org]

Therapeutic Potential of 4-Amino-Pyrazole Scaffolds: A Technical Guide to Key Targets

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapies. Its unique chemical properties allow for versatile substitutions, leading to the design of potent and selective inhibitors for a range of therapeutic targets, particularly protein kinases. This technical guide provides an in-depth overview of the key therapeutic targets of 4-amino-pyrazole derivatives, focusing on Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), Bruton's Tyrosine Kinase (BTK), and Cyclin-Dependent Kinases (CDKs).

Key Therapeutic Targets and Quantitative Data

The 4-amino-pyrazole core has been successfully utilized to develop inhibitors for several critical kinase families implicated in cancer, inflammation, and autoimmune diseases. The following tables summarize the in vitro inhibitory activities of representative 4-amino-pyrazole derivatives against these key targets.

Table 1: Inhibitory Activity of 4-Amino-Pyrazole Derivatives against Janus Kinases (JAKs)

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| Compound 17m | JAK1 | 670 | In vitro kinase assay | [1] |

| JAK2 | 98 | In vitro kinase assay | [1] | |

| JAK3 | 39 | In vitro kinase assay | [1] | |

| Compound 3f | JAK1 | 3.4 | In vitro kinase assay | [2] |

| JAK2 | 2.2 | In vitro kinase assay | [2] | |

| JAK3 | 3.5 | In vitro kinase assay | [2] | |

| Ruxolitinib | JAK1 | 3.3 | In vitro kinase assay | [2] |

| JAK2 | 2.8 | In vitro kinase assay | [2] | |

| Gandotinib (LY2784544) | JAK2 | - | Potent JAK2 inhibitor |

Table 2: Inhibitory Activity of 4-Amino-Pyrazole Derivatives against Fibroblast Growth Factor Receptors (FGFRs)

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| TAS-120 | FGFR1-4 | Irreversible inhibitor | In vitro kinase assay | |

| Compound 6O | FGFR4 | 75.3 | In vitro kinase assay | [3] |

| FGFR1 | >50,000 | In vitro kinase assay | [3] | |

| FGFR2 | 35,482 | In vitro kinase assay | [3] | |

| FGFR3 | >30,000 | In vitro kinase assay | [3] |

Table 3: Inhibitory Activity of 4-Amino-Pyrazole Derivatives against Bruton's Tyrosine Kinase (BTK)

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| Compound 29 | BTK | 2.1 | In vitro kinase assay | |

| Compound 30 | BTK | 32 | In vitro kinase assay | |

| Ibrutinib | BTK | 0.5 | In vitro kinase assay | |

| Acalabrutinib | BTK | 5 | In vitro kinase assay |

Table 4: Inhibitory Activity of 4-Amino-Pyrazole Derivatives against Cyclin-Dependent Kinases (CDKs)

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| Compound 8t | CDK2 | 0.719 | In vitro kinase assay | |

| CDK4 | 0.770 | In vitro kinase assay | ||

| AT7519 | CDK1 | 210 | In vitro kinase assay | |

| CDK2 | 47 | In vitro kinase assay | ||

| CDK4 | 100 | In vitro kinase assay | ||

| CDK5 | 130 | In vitro kinase assay | ||

| CDK9 | 130 | In vitro kinase assay |

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these therapeutic targets is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate the key signaling cascades inhibited by 4-amino-pyrazole derivatives.

Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway

The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, regulating genes involved in immunity, proliferation, differentiation, and apoptosis.[4] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[2] 4-amino-pyrazole-based JAK inhibitors act by competing with ATP for the binding site in the kinase domain of JAKs, thereby preventing the phosphorylation and activation of STAT proteins.[1]

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Aberrant FGFR signaling is a key driver in various cancers. 4-amino-pyrazole-based FGFR inhibitors block the kinase activity of the receptor, thereby inhibiting downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.

References

The Ascendant Scaffold: A Technical Review of 4-Aminopyrazole-5-Carboxylic Acid Analogues in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 4-aminopyrazole-5-carboxylic acid core has emerged as a privileged scaffold in modern medicinal chemistry, yielding a plethora of potent and selective modulators of critical biological targets. This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships (SAR) of its analogues, with a particular focus on their role as kinase inhibitors in oncology.

Quantitative Biological Activity

The following tables summarize the in vitro inhibitory activities of representative 4-aminopyrazole-5-carboxamide analogues against various protein kinases and cancer cell lines. This data, crucial for understanding structure-activity relationships, highlights the scaffold's versatility in achieving high potency and selectivity.

Table 1: Inhibitory Activity of 4-Aminopyrazole-5-Carboxamide Analogues against Protein Kinases

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 10h | FGFR1 | 46 | [1] |

| FGFR2 | 41 | [1] | |

| FGFR3 | 99 | [1] | |

| FGFR2 V564F | 62 | [1] | |

| TK4g | JAK2 | 12.61 | [2] |

| JAK3 | 15.80 | [2] | |

| Afuresertib | Akt1 | 0.08 (Ki) | [3] |

| Compound 3 | ALK | 2.9 | [3] |

| Compound 6 | Aurora A | 160 | [3] |

| Compound 17 | Chk2 | 17.9 | [3] |

Table 2: Anti-proliferative Activity of 4-Aminopyrazole-5-Carboxamide Analogues in Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 10h | NCI-H520 | Lung Cancer | 0.019 | [1] |

| SNU-16 | Gastric Cancer | 0.059 | [1] | |

| KATO III | Gastric Cancer | 0.073 | [1] | |

| Afuresertib | HCT116 | Colon Cancer | 0.95 | [3] |

| Compound 6 | HCT116 | Colon Cancer | 0.39 | [3] |

| MCF-7 | Breast Cancer | 0.46 | [3] |

Key Signaling Pathways Targeted by 4-Aminopyrazole-5-Carboxamide Analogues

These analogues have shown significant promise as inhibitors of several key kinase families implicated in cancer progression, including Bruton's Tyrosine Kinase (BTK), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinases (CDKs).

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation, differentiation, and survival. Its inhibition is a validated therapeutic strategy for B-cell malignancies.

Caption: The BTK signaling cascade initiated by B-cell receptor (BCR) activation.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant activation of this pathway is a known driver in various cancers.

References

- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The outlined procedure is based on established chemical transformations, including pyrazole ring formation, electrophilic nitration, and subsequent reduction.

Overall Synthesis Workflow

The synthesis is a three-step process commencing with the formation of the pyrazole core, followed by nitration at the C4 position, and concluding with the reduction of the nitro group to the desired amine.

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

Materials and Equipment:

-

Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

-

Magnetic stirrer with heating plate

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory reagents and solvents (analytical grade)

-

Thin Layer Chromatography (TLC) plates for reaction monitoring

-

NMR spectrometer and Mass Spectrometer for product characterization

Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

This procedure details the cyclocondensation reaction to form the pyrazole ring.[1]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2,4-dioxovalerate (11.67 g, 73.79 mmol) in a mixture of ethanol (100 mL) and glacial acetic acid (1 mL).

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add hydrazine monohydrate (5.4 mL, 110.68 mmol) dropwise to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 15 hours.

-

Work-up: Pour the reaction mixture into water (50 mL) and add a saturated aqueous solution of sodium bicarbonate (5 mL). Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, ethyl 3-methyl-1H-pyrazole-5-carboxylate, is obtained as a white solid and can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-nitro-3-methyl-1H-pyrazole-5-carboxylate

This step involves the electrophilic nitration of the pyrazole ring at the 4-position.

-

Reaction Setup: In a 100 mL round-bottom flask, add acetic anhydride (15 mL) and cool it to 0°C in an ice bath.

-

Nitrating Agent: Slowly and carefully add fuming nitric acid (99%, 10 mL) to the acetic anhydride while maintaining the temperature at 0°C to prepare the acetyl nitrate reagent in situ.

-

Substrate Addition: Dissolve the crude ethyl 3-methyl-1H-pyrazole-5-carboxylate (8.41 g, ~54.5 mmol) from Step 1 in a minimal amount of acetic anhydride and add it dropwise to the nitrating mixture at 0°C.

-

Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum. This yields ethyl 4-nitro-3-methyl-1H-pyrazole-5-carboxylate.

Step 3: Synthesis of this compound

This final step involves the reduction of the nitro group to an amine, followed by the saponification of the ester.

-

Reduction: In a flask suitable for hydrogenation, dissolve the ethyl 4-nitro-3-methyl-1H-pyrazole-5-carboxylate (from Step 2) in ethanol. Add 10% Palladium on carbon (Pd/C) catalyst (approximately 5-10% by weight of the starting material).

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) while stirring vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and wash the pad with ethanol.

-

Hydrolysis: Combine the filtrate and washings, and add a 2 M aqueous solution of sodium hydroxide (NaOH). Heat the mixture to reflux for 2-4 hours, or until the ester is fully hydrolyzed (monitored by TLC).

-

Acidification: Cool the reaction mixture to room temperature and then in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid (HCl) to a pH of approximately 5-6.

-

Isolation and Purification: The product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Quantitative Data Summary

| Step | Starting Material | Reagents | Product | Theoretical Molar Mass ( g/mol ) | Example Yield |

| 1 | Ethyl 2,4-dioxovalerate | Hydrazine monohydrate, EtOH, AcOH | Ethyl 3-methyl-1H-pyrazole-5-carboxylate | 154.17 | ~74-97%[1] |

| 2 | Ethyl 3-methyl-1H-pyrazole-5-carboxylate | Fuming HNO₃, Acetic Anhydride | Ethyl 4-nitro-3-methyl-1H-pyrazole-5-carboxylate | 199.16 | - |

| 3 | Ethyl 4-nitro-3-methyl-1H-pyrazole-5-carboxylate | 1. H₂/Pd-C 2. NaOH, HCl | This compound | 155.14 | - |

Note: Yields for steps 2 and 3 are highly dependent on reaction conditions and purification methods and should be optimized.

Disclaimer: This protocol is intended for use by trained chemistry professionals in a well-equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be performed in a well-ventilated fume hood. Fuming nitric acid and acetic anhydride are corrosive and should be handled with extreme care. Hydrogen gas is flammable and requires appropriate safety precautions.

References

Application Notes and Protocols: Synthesis of 3-Methyl-4-aminopyrazole-5-carboxylic Acid via Cyclocondensation

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 3-methyl-4-aminopyrazole-5-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the cyclocondensation of ethyl 2-cyano-3-oxobutanoate (ethyl cyanoacetoacetate) with hydrazine hydrate to yield ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. This intermediate is subsequently hydrolyzed under basic conditions to afford the target carboxylic acid. This method is robust, utilizes readily available starting materials, and provides good yields.[1]

Reaction Scheme

The overall synthetic pathway is illustrated below:

Step 1: Cyclocondensation (Self-generated image, not from a search result) Ethyl 2-cyano-3-oxobutanoate reacts with Hydrazine hydrate to form Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis (Self-generated image, not from a search result) Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is hydrolyzed to 3-Methyl-4-aminopyrazole-5-carboxylic acid.

Logical Workflow of the Synthesis

The following diagram illustrates the sequential steps involved in the synthesis, from starting materials to the final purified product.

Caption: Synthetic workflow for 3-methyl-4-aminopyrazole-5-carboxylic acid.

Reaction Mechanism

The formation of the pyrazole ring proceeds via a classical cyclocondensation mechanism involving the reaction of a 1,3-dicarbonyl equivalent with a hydrazine.[2][3]

Caption: Simplified mechanism for the cyclocondensation reaction.

Experimental Protocols

Safety Precautions: Hydrazine hydrate is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Part A: Synthesis of Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

This procedure is based on established methods for synthesizing aminopyrazoles from β-ketonitriles.[4]

1. Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |

| Ethyl 2-cyano-3-oxobutanoate | 155.15 | 15.5 | 0.10 |

| Hydrazine hydrate (~64% N₂H₄) | 50.06 | 5.0 | 0.10 |

| Ethanol (95%) | - | 100 mL | - |

| Acetic Acid (glacial) | 60.05 | 1 mL | - |

2. Procedure:

-

Set up a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add ethanol (100 mL) and hydrazine hydrate (5.0 g, 0.10 mol) to the flask. Stir the solution.

-

In a separate beaker, dissolve ethyl 2-cyano-3-oxobutanoate (15.5 g, 0.10 mol) in a minimal amount of ethanol.

-

Add the ethyl 2-cyano-3-oxobutanoate solution dropwise to the stirred hydrazine solution in the flask.

-

Add glacial acetic acid (1 mL) to catalyze the reaction.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 4 hours.

-

After 4 hours, remove the heat source and allow the mixture to cool slowly to room temperature, during which the product should begin to crystallize.

-

Further cool the flask in an ice bath for 1 hour to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals twice with cold ethanol (2 x 20 mL) and then with diethyl ether (20 mL).

-

Dry the product in a vacuum oven at 50 °C to a constant weight.

3. Expected Results:

| Parameter | Value |

| Theoretical Yield | 16.9 g |

| Typical Actual Yield | 14.4 - 15.2 g (85-90%) |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~184-186 °C |

Part B: Synthesis of 3-Methyl-4-aminopyrazole-5-carboxylic Acid (Hydrolysis)

This step involves a standard basic hydrolysis of the ester intermediate.[5]

1. Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |

| Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | 169.18 | 10.0 | 0.059 |

| Sodium Hydroxide (NaOH) | 40.00 | 4.7 g | 0.118 |

| Deionized Water | - | 50 mL | - |

| Hydrochloric Acid (conc. HCl, ~37%) | 36.46 | As needed | - |

2. Procedure:

-

In a 250 mL round-bottom flask with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide (4.7 g, 0.118 mol) in deionized water (50 mL).

-

Add the ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate (10.0 g, 0.059 mol) to the NaOH solution.

-

Heat the mixture to reflux (approximately 100-105 °C) for 3 hours. The solution should become homogeneous.

-

After reflux, cool the reaction mixture to room temperature and then place it in an ice bath.

-

While stirring vigorously in the ice bath, slowly add concentrated hydrochloric acid dropwise to acidify the solution to a pH of approximately 3-4. The product will precipitate as a white solid.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product thoroughly with cold deionized water until the washings are neutral (pH ~7).

-

Dry the final product in a vacuum oven at 60 °C.

3. Expected Results:

| Parameter | Value |

| Theoretical Yield | 8.3 g |

| Typical Actual Yield | 7.5 - 7.9 g (90-95%) |

| Appearance | White crystalline powder |

| Melting Point | >250 °C (with decomposition) |

References

Application Notes and Protocols for the Purification of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic Acid by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 94993-81-4) via recrystallization. The provided methodologies are based on established principles for the purification of pyrazole derivatives and carboxylic acids.

Introduction